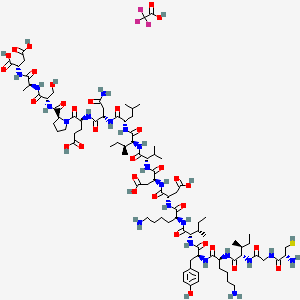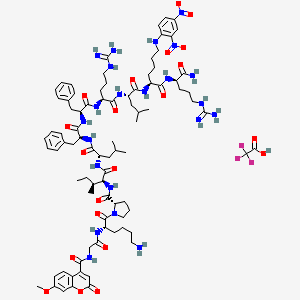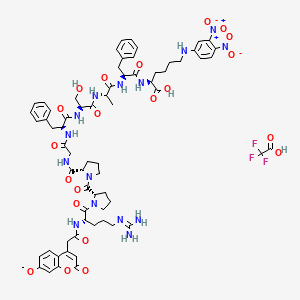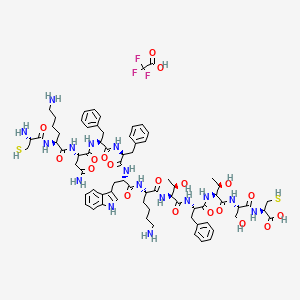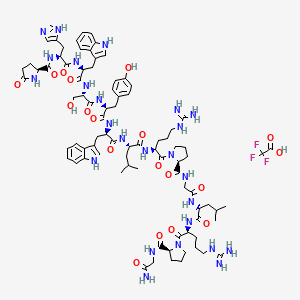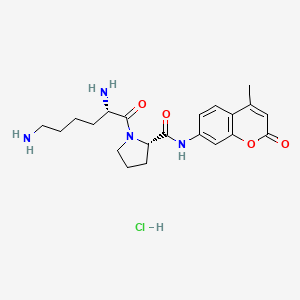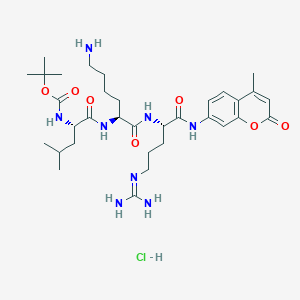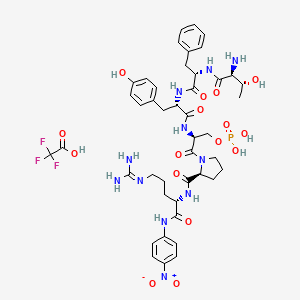
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan, phenylalanine, tyrosine, serine (phosphorylated), proline, arginine, and para-nitroaniline. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Phosphorylation: The serine residue is phosphorylated using specific reagents to introduce the phosphate group.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides with high fidelity and purity.
化学反応の分析
Types of Reactions
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The para-nitroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the para-nitroaniline group under basic conditions.
Major Products Formed
Oxidation: Oxidized forms of tryptophan and tyrosine.
Reduction: Reduced thiol forms if disulfide bonds are present.
Substitution: Substituted derivatives of para-nitroaniline.
科学的研究の応用
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study kinase activity, particularly those that phosphorylate serine residues.
Cell Biology: Employed in cell signaling studies to investigate phosphorylation-dependent pathways.
Drug Development: Utilized in the development of inhibitors targeting specific kinases or phosphatases.
Diagnostics: Applied in diagnostic assays to detect enzyme activity related to various diseases.
作用機序
The compound exerts its effects primarily through its phosphorylated serine residue. This phosphorylation can mimic natural substrates of kinases, allowing the compound to act as a competitive inhibitor or substrate in enzymatic reactions. The para-nitroaniline group serves as a chromophore, enabling the detection of enzymatic activity through colorimetric assays.
類似化合物との比較
Similar Compounds
H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA Trifluoroacetate: Similar but lacks the phosphate group on serine.
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC Trifluoroacetate: Contains a different chromophore (7-amino-4-methylcoumarin) instead of para-nitroaniline.
Uniqueness
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is unique due to its specific sequence and the presence of both a phosphorylated serine residue and a para-nitroaniline chromophore. This combination allows for versatile applications in enzymatic studies and diagnostic assays, providing both functional and detectable properties.
特性
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLSTAYZSZTRK-PNAPMIHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57F3N11O16P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
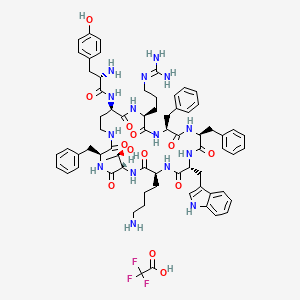
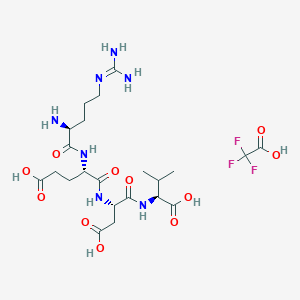
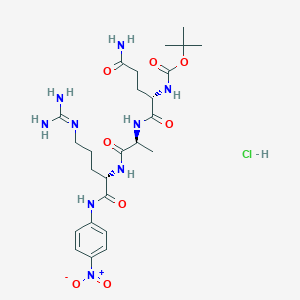
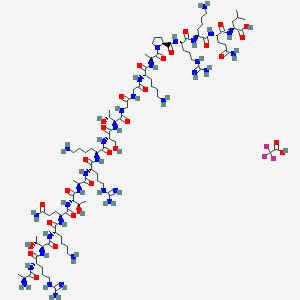
![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)
